molecular formula C16H17N3O2S B2721574 N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-2-(thiophen-3-yl)acetamide CAS No. 2034460-50-7

N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-2-(thiophen-3-yl)acetamide

Cat. No.: B2721574
CAS No.: 2034460-50-7
M. Wt: 315.39
InChI Key: FRWLRCUSNKJMDE-UHFFFAOYSA-N
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Description

N-(2-(1-Methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-2-(thiophen-3-yl)acetamide is a compound with a complex structure that integrates various organic functional groups. This compound exhibits a pyrrolo[2,3-c]pyridine core, a thiophene ring, and an acetamide group, suggesting a multifaceted potential in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1-Methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-2-(thiophen-3-yl)acetamide involves several steps. A plausible route could begin with the preparation of the pyrrolo[2,3-c]pyridine core via a cyclization reaction. Subsequent alkylation might introduce the 1-methyl group, followed by acylation to attach the acetamide functionality.

Industrial Production Methods

Industrial production could leverage high-throughput organic synthesis techniques, such as flow chemistry, to optimize the reaction conditions and yield. Using automated synthesis platforms could further enhance efficiency and reproducibility, ensuring the consistency and scalability of production.

Chemical Reactions Analysis

Types of Reactions

N-(2-(1-Methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-2-(thiophen-3-yl)acetamide undergoes various chemical transformations:

  • Oxidation: This reaction could potentially alter the thiophene ring, leading to sulfoxide or sulfone derivatives.

  • Reduction: Reduction could target the carbonyl group in the 7-oxo-pyrrolo[2,3-c]pyridine structure, potentially forming alcohol derivatives.

  • Substitution: The acetamide moiety may undergo nucleophilic substitution, particularly at the methyl or ethyl positions.

Common Reagents and Conditions

Typical reagents might include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions.

Major Products Formed

  • Oxidation Products: Sulfoxides and sulfones of the thiophene ring.

  • Reduction Products: Alcohol derivatives of the pyrrolo[2,3-c]pyridine core.

  • Substitution Products: Various derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic chemistry, N-(2-(1-Methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-2-(thiophen-3-yl)acetamide can serve as an intermediate for more complex molecules. It is also of interest in studying reaction mechanisms and pathways due to its multifunctional nature.

Biology and Medicine

This compound might be studied for its potential pharmacological properties. The presence of the pyrrolo[2,3-c]pyridine core and acetamide group hints at possible interactions with biological macromolecules, potentially leading to applications in drug development.

Industry

In the industrial sector, it may be used in the synthesis of dyes, materials, and possibly as a precursor for agrochemicals due to its diverse chemical reactivity.

Mechanism of Action

The biological activity of N-(2-(1-Methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-2-(thiophen-3-yl)acetamide likely hinges on its ability to interact with specific molecular targets such as enzymes or receptors. The pyrrolo[2,3-c]pyridine core could potentially inhibit enzyme activity by mimicking natural substrates, while the thiophene ring and acetamide group might enhance binding affinity and specificity.

Comparison with Similar Compounds

N-(2-(1-Methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-2-(thiophen-3-yl)acetamide can be compared with other pyrrolo[2,3-c]pyridine derivatives, such as:

  • Pyrrolo[2,3-c]pyridine: A fundamental scaffold in medicinal chemistry.

  • Thiophene-based Acetamides: Known for their biological activity and synthetic versatility.

The uniqueness of this compound lies in its combination of these two frameworks, offering unique properties that are not found in compounds containing just one of these structures. This duality potentially expands its applicability in various research and industrial contexts.

Properties

IUPAC Name

N-[2-(1-methyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)ethyl]-2-thiophen-3-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2S/c1-18-6-2-13-3-7-19(16(21)15(13)18)8-5-17-14(20)10-12-4-9-22-11-12/h2-4,6-7,9,11H,5,8,10H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRWLRCUSNKJMDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C(=O)N(C=C2)CCNC(=O)CC3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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